ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate
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Overview
Description
Ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an indene moiety fused with a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate typically involves the reaction of 2,3-dihydro-1H-indene-1-one with ethyl acetoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the ester linkage. The reaction mixture is then heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium or nickel can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indene moiety to a fully saturated cycloalkane.
Substitution: The ester group can be substituted with other functional groups such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like ammonia (NH3) or halogenating agents (e.g., bromine, Br2) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or cycloalkanes.
Substitution: Amines or halogenated derivatives.
Scientific Research Applications
Ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The indene moiety can interact with hydrophobic pockets in proteins, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxobutanoate
- Methyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate
- Propyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate
Uniqueness
This compound is unique due to its specific ester linkage and the presence of the indene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16O3 |
---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)9-13(15)12-8-7-10-5-3-4-6-11(10)12/h3-6,12H,2,7-9H2,1H3 |
InChI Key |
JISCUTGSZSTMFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCC2=CC=CC=C12 |
Origin of Product |
United States |
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